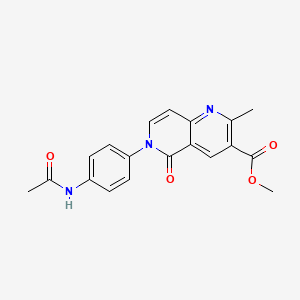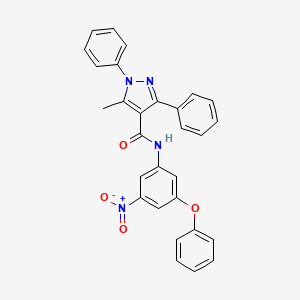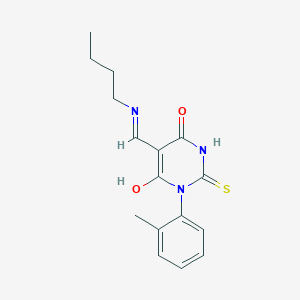![molecular formula C22H28N2O8S3 B5162505 4-{2-METHYL-5-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}MORPHOLINE](/img/structure/B5162505.png)
4-{2-METHYL-5-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}MORPHOLINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-METHYL-5-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}MORPHOLINE is a complex organic compound featuring multiple sulfonyl and morpholine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-METHYL-5-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}MORPHOLINE typically involves multi-step organic reactions. One common approach is the coupling of 2-methyl-5-(morpholine-4-sulfonyl)phenylamine with 4-methyl-3-(morpholine-4-sulfonyl)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
4-{2-METHYL-5-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of sulfonamide or sulfonate derivatives .
科学的研究の応用
4-{2-METHYL-5-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}MORPHOLINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
作用機序
The mechanism of action of 4-{2-METHYL-5-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}MORPHOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfonyl groups may play a crucial role in the binding process, enhancing the compound’s affinity for its targets .
類似化合物との比較
Similar Compounds
- 2-Methyl-5-(morpholine-4-sulfonyl)phenylamine
- 4-Methyl-3-(morpholine-4-sulfonyl)benzenesulfonyl chloride
- Morpholine derivatives
Uniqueness
4-{2-METHYL-5-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}MORPHOLINE is unique due to its multiple sulfonyl and morpholine groups, which confer distinct chemical and biological properties. This compound’s structure allows for versatile chemical modifications and interactions with various molecular targets, making it valuable in research and industrial applications .
特性
IUPAC Name |
4-[2-methyl-5-(4-methyl-3-morpholin-4-ylsulfonylphenyl)sulfonylphenyl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O8S3/c1-17-3-5-19(15-21(17)34(27,28)23-7-11-31-12-8-23)33(25,26)20-6-4-18(2)22(16-20)35(29,30)24-9-13-32-14-10-24/h3-6,15-16H,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRSLZPIQQLXMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCOCC3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O8S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,6-dimethyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B5162423.png)

![2-[(12,12-dimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)amino]isoindole-1,3-dione](/img/structure/B5162442.png)
![6-methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B5162464.png)
![2-(5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5162471.png)
![2-(2-fluorobenzyl)-6-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B5162472.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B5162481.png)
![ethyl 4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-piperazinecarboxylate](/img/structure/B5162488.png)
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B5162508.png)
![3-[(isopropoxycarbonyl)amino]phenyl hydroxy(3-methylphenyl)carbamate](/img/structure/B5162515.png)
![1-[(4-chlorophenyl)methyl]-3,3-dimethylurea](/img/structure/B5162517.png)

![N,N-diethyl-2-[phenyl(propyl)phosphoryl]acetamide](/img/structure/B5162532.png)
